molecular formula C15H26N2O B4973241 N-1-adamantyl-N'-(tert-butyl)urea

N-1-adamantyl-N'-(tert-butyl)urea

Cat. No. B4973241
M. Wt: 250.38 g/mol
InChI Key: CEMVWFYLRWMNMG-UHFFFAOYSA-N
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Description

“N-1-adamantyl-N’-(tert-butyl)urea” is a compound that involves the combination of an adamantyl group and a tert-butyl group linked by a urea bond . The bulky N-substituent renders the urea bond dynamic . This compound is part of the hindered urea chemistry, which has been developed to create materials with unique features such as self-healing property, multiple shape-memory effect, reprocessability, and recyclability .


Synthesis Analysis

The synthesis of “N-1-adamantyl-N’-(tert-butyl)urea” involves the reaction of t-butylurea with appropriate amines, leading to the elimination of t-butylamine . This method is generally applicable for urea synthesis . The synthesis of such compounds often involves the use of isocyanates .


Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-N’-(tert-butyl)urea” involves a urea bond that is rendered dynamic by the bulky N-substituent . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “N-1-adamantyl-N’-(tert-butyl)urea” include the acid-assisted de-tert-butylation reaction that can instantly “turn off” the dynamicity of the hindered urea bond (HUB), leading to improved chemical stabilities and mechanical properties of HUB-containing materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-1-adamantyl-N’-(tert-butyl)urea” are characterized by its unique structural, biological, and stimulus-responsive properties . The adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .

Mechanism of Action

Target of Action

N-1-adamantyl-N’-(tert-butyl)urea is a type of hindered urea bond (HUB) compound . The primary target of this compound is the urea bond itself . The bulky N-substituent in the compound renders the urea bond dynamic .

Mode of Action

The dynamicity of the hindered urea bond is induced by the bulky N-substituent . A relatively straightforward strategy to “turn off” the dynamicity could be removing the tert-butyl group . This is achieved through an acid-assisted de-tert-butylation reaction . This reaction can instantly “turn off” the dynamicity of the hindered urea bond (HUB) and thus broaden its applications .

Biochemical Pathways

The acid-assisted de-tert-butylation reaction is a part of dynamic covalent chemistry (DCC), characterized by the reversible breaking and formation of covalent bonds . This chemistry enables the synthesis of novel macrocycles, molecular cages, knots, and covalent organic frameworks . It has also been incorporated into polymeric networks which endows materials with functions like self-healing, shape memory, stimuli responsiveness, reprocessability, and recyclability .

Pharmacokinetics

The acid-assisted de-tert-butylation reaction can lead to improved chemical stabilities and mechanical properties of hub-containing materials , which may influence the ADME properties of the compound.

Result of Action

The result of the action of N-1-adamantyl-N’-(tert-butyl)urea is the stabilization of the hindered urea bond through de-tert-butylation . This leads to improved chemical stabilities and mechanical properties of HUB-containing materials . The stabilized structures can have various applications, including the development of materials with self-healing property, multiple shape-memory effect, reprocessability, and recyclability .

Action Environment

The action of N-1-adamantyl-N’-(tert-butyl)urea can be influenced by environmental factors such as the presence of acid, which assists in the de-tert-butylation reaction . The stability of the compound can also be affected by the presence of strong oxidizing agents . Therefore, it is recommended to store the compound in a cool, ventilated warehouse, away from fire and heat sources .

Advantages and Limitations for Lab Experiments

ABU has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it readily available for research purposes. Additionally, ABU has been found to possess several unique properties, such as anti-cancer and anti-inflammatory effects, making it an attractive candidate for further research. However, ABU also has some limitations. It has low solubility in water, which can limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of ABU and its potential side effects.

Future Directions

There are several future directions for the research of ABU. One possible direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of ABU and its potential side effects. Another possible direction is to explore modifications to the synthesis process to improve the yield and purity of the final product. Overall, ABU has significant potential for further research and development in the field of biomedical research.
In conclusion, N-1-adamantyl-N'-(tert-butyl)urea is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of biomedical research. It has been extensively studied for its potential as a therapeutic agent and has been found to possess several unique properties, such as anti-cancer, anti-inflammatory, and anti-viral effects. Further research is needed to fully understand the mechanism of action of ABU and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of ABU can be achieved through a multi-step process involving the reaction of 1-adamantylamine with tert-butyl isocyanate. The resulting product is then subjected to purification processes, such as recrystallization, to obtain pure ABU. The synthesis of ABU has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

ABU has been studied for its potential as a therapeutic agent in various biomedical applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. A study conducted by Wang et al. (2020) found that ABU inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) demonstrated that ABU had potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ABU has been found to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.

Safety and Hazards

Safety measures for handling “N-1-adamantyl-N’-(tert-butyl)urea” include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-(1-adamantyl)-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-14(2,3)16-13(18)17-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVWFYLRWMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320900
Record name 1-(1-adamantyl)-3-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

25348-10-1
Record name 1-(1-adamantyl)-3-tert-butylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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